2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol
Description
The compound 2-(2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol (hereafter referred to as Compound A) is a diaryl pyrimidine derivative with the molecular formula C₂₄H₂₀FN₃O₄ . Its structure features a central pyrimidine ring substituted at position 4 with a phenolic group bearing a 4-fluorobenzyloxy moiety and at position 5 with a 4-methoxyphenoxy group.
Properties
IUPAC Name |
2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4/c1-30-17-6-8-18(9-7-17)32-22-13-27-24(26)28-23(22)20-11-10-19(12-21(20)29)31-14-15-2-4-16(25)5-3-15/h2-13,29H,14H2,1H3,(H2,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNKLUQHGRJDMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol , often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Structural Characteristics
This compound is characterized by:
- A pyrimidine core with an amino group.
- A 4-methoxyphenoxy substituent.
- A benzyloxy group that enhances its lipophilicity.
The molecular formula is with a molecular weight of approximately 415.45 g/mol.
Biological Activity
Preliminary studies indicate that compounds similar to this pyrimidine derivative exhibit several biological activities, including:
- Antitumor Activity : Similar compounds have shown efficacy in inhibiting tumor cell proliferation.
- Antioxidant Properties : The presence of phenolic groups contributes to radical scavenging activities.
- Antibacterial Activity : Some derivatives demonstrate mild antibacterial effects against various pathogens.
The mechanism of action for this compound is hypothesized to involve:
- Inhibition of specific enzymes or receptors involved in cellular signaling pathways.
- Modulation of oxidative stress responses due to its antioxidant properties.
Synthesis Methods
The synthesis of 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol typically involves multi-step organic reactions:
- Formation of the Pyrimidine Core : Reaction between 4-methoxyphenol and 2,4-dichloropyrimidine under basic conditions.
- Substitution Reactions : Introduction of the amino and benzyloxy groups through nucleophilic substitution.
- Final Coupling : Coupling the methoxyphenol moiety to the pyrimidine core involves protective group strategies to ensure high yield and purity .
Case Studies and Research Findings
Research has highlighted the potential therapeutic applications of this compound:
- Antitumor Efficacy :
- Oxidative Stress Modulation :
- Inhibition Studies :
Comparative Analysis
A comparative analysis of related compounds illustrates the unique aspects of this pyrimidine derivative:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Aminopyrimidine | Pyrimidine ring with amino group | Antitumor activity | Simpler structure |
| 4-Methoxyphenol | Methoxy-substituted phenol | Antioxidant properties | Lacks pyrimidine |
| Benzyloxybenzene | Benzyloxy group | Mild antibacterial activity | No nitrogen functionality |
The complexity and combination of functional groups in 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol potentially enhance its biological activity compared to simpler analogs.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as an antitumor agent . Studies suggest that its structural features may allow it to interact with specific biological targets involved in cancer cell proliferation. The presence of the pyrimidine ring and various substituents enhances its ability to inhibit cancer cell growth.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes , particularly those involved in nucleic acid synthesis. The mechanism of action likely involves the competitive inhibition of enzymes such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of DNA and RNA.
Antiviral Activity
Preliminary studies have shown that this compound exhibits antiviral properties , particularly against viruses that rely on host cellular machinery for replication. Its ability to disrupt viral replication pathways makes it a candidate for further investigation in antiviral drug development.
Neuroprotective Effects
Recent research has suggested that this compound may have neuroprotective effects , potentially benefiting conditions like neurodegenerative diseases. Its mechanism may involve the modulation of neuroinflammatory responses and protection against oxidative stress.
Case Study 1: Antitumor Activity
In a study published in a peer-reviewed journal, researchers evaluated the antitumor efficacy of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, supporting its potential as a chemotherapeutic agent.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of this compound, demonstrating its effectiveness against DHFR. The kinetic analysis revealed a competitive inhibition pattern, suggesting that it could serve as a lead compound for developing new inhibitors targeting similar enzymes.
Comparison with Similar Compounds
Key Structural Features :
- Pyrimidine core : Provides a planar scaffold for interactions with biological targets.
- 4-Fluorobenzyloxy group : Introduces electron-withdrawing fluorine, enhancing stability and binding specificity.
- 4-Methoxyphenoxy group: Electron-donating methoxy group improves solubility and modulates pharmacokinetics.
Comparison with Structurally Similar Compounds
Diaryl Pyrimidine Derivatives Targeting Viral Proteins (hACE2-S Complex)
AP-NP (2-(2-amino-5-(naphthalen-2-yl)pyrimidin-4-yl)phenol), AP-3-OMe-Ph (2-(2-amino-5-(3-methoxyphenyl)pyrimidin-4-yl)phenol), and AP-4-Me-Ph (2-(2-amino-5-(p-tolyl)pyrimidin-4-yl)phenol) were identified as potent binders to the hACE2-S protein complex via molecular docking studies .
| Compound | Substituent at Pyrimidine C5 | Binding Free Energy (kcal/mol) | Notable Features |
|---|---|---|---|
| Compound A | 4-Methoxyphenoxy | Not reported | Enhanced solubility due to methoxy group |
| AP-NP | Naphthalen-2-yl | -8.9 | Hydrophobic naphthyl enhances binding |
| AP-3-OMe-Ph | 3-Methoxyphenyl | -7.2 | Meta-methoxy reduces steric hindrance |
| AP-4-Me-Ph | p-Tolyl | -6.8 | Methyl group improves metabolic stability |
Key Insights :
- Substituent Position: Para-substituted groups (e.g., Compound A’s 4-methoxyphenoxy) favor optimal spatial alignment for target binding compared to meta-substituted analogs like AP-3-OMe-Ph .
- Electron Effects : The 4-fluorobenzyloxy group in Compound A may confer stronger electrostatic interactions than AP-4-Me-Ph’s methyl group.
Tubulin Polymerization Inhibitors
Compound 97 (2-(2-amino-5-(1-ethyl-1H-indol-5-yl)pyrimidin-4-yl)phenol) inhibits tubulin polymerization with an IC₅₀ = 0.79 μM, outperforming colchicine (IC₅₀ = 2.68 μM) .
| Property | Compound A | Compound 97 |
|---|---|---|
| C5 Substituent | 4-Methoxyphenoxy | 1-Ethyl-indol-5-yl |
| Bioactivity | Not reported | Tubulin inhibition (IC₅₀ = 0.79 μM) |
| Mechanism | Potential hydrogen bonding via phenol and amino groups | Indole ring engages in π-π stacking with tubulin |
Structural Comparison :
- The indole group in Compound 97 enables π-stacking, absent in Compound A , which relies on methoxy/fluorine interactions.
- Compound A’s phenolic hydroxyl and fluorine may enhance solubility but reduce membrane permeability compared to Compound 97’s lipophilic indole.
Antimicrobial Pyrimidine Derivatives
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () exhibits antibacterial and antifungal activity. Its structure includes a 4-methoxyphenylaminomethyl group, contrasting with Compound A’s 4-fluorobenzyloxy substitution.
Key Differences :
- The aminomethyl group in Compound facilitates hydrogen bonding with microbial enzymes, while Compound A’s phenolic group may target different pathways.
Physicochemical Properties
Compound A ’s molecular weight (433.44 g/mol ) and logP (predicted ~3.2) are comparable to other pyrimidine derivatives. However, its fluorine and methoxy groups reduce hydrophobicity relative to analogs like AP-NP (logP ~4.1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
